molecular formula C14H30Ge B14623558 Diheptylgermanium CAS No. 57539-74-9

Diheptylgermanium

Cat. No.: B14623558
CAS No.: 57539-74-9
M. Wt: 271.02 g/mol
InChI Key: DVOLCKCCYOKXRI-UHFFFAOYSA-N
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Description

Diheptylgermanium (C₁₄H₃₀Ge) is an organogermanium compound featuring two heptyl (C₇H₁₅) groups bonded to a central germanium atom. Organogermanium compounds are valued in materials science and medicinal chemistry due to their unique electronic and steric properties, which vary with alkyl chain length and substituents .

Properties

CAS No.

57539-74-9

Molecular Formula

C14H30Ge

Molecular Weight

271.02 g/mol

InChI

InChI=1S/C14H30Ge/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3

InChI Key

DVOLCKCCYOKXRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Ge]CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diheptylgermanium typically involves the reaction of germanium tetrachloride with heptylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:

GeCl4+2C7H15MgBrGe(C7H15)2+2MgBrCl\text{GeCl}_4 + 2 \text{C}_7\text{H}_{15}\text{MgBr} \rightarrow \text{Ge(C}_7\text{H}_{15})_2 + 2 \text{MgBrCl} GeCl4​+2C7​H15​MgBr→Ge(C7​H15​)2​+2MgBrCl

The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diheptylgermanium can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form germanium dioxide and heptane.

    Reduction: Reduction reactions can convert this compound to germane derivatives.

    Substitution: Substitution reactions can replace the heptyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Organolithium or organomagnesium reagents are commonly employed.

Major Products Formed

    Oxidation: Germanium dioxide and heptane.

    Reduction: Germane derivatives.

    Substitution: Various organogermanium compounds with different alkyl or aryl groups.

Scientific Research Applications

Diheptylgermanium has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of diheptylgermanium involves its interaction with cellular components and molecular targets. It can modulate various biochemical pathways, including those involved in inflammation and immune response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes critical to these processes.

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Structural and Physical Properties

The table below compares Diheptylgermanium with Diphenylgermane (C₁₂H₁₂Ge) and Di-n-butylgermanium Dichloride (C₈H₁₈Cl₂Ge), highlighting key structural and physical differences:

Property This compound Diphenylgermane Di-n-butylgermanium Dichloride
Molecular Formula C₁₄H₃₀Ge C₁₂H₁₂Ge C₈H₁₈Cl₂Ge
Molecular Weight (g/mol) ~257.1 (calculated) 225.90 276.74
Substituents Two heptyl groups Two phenyl groups Two butyl groups, two chlorine atoms
Bonding Environment Ge–C (alkyl) Ge–C (aryl) Ge–C (alkyl), Ge–Cl
Reactivity Low (alkyl groups are electron-donating) Moderate (aryl groups stabilize Ge) High (Cl atoms are electrophilic sites)
Solubility Likely hydrophobic Soluble in organic solvents Polar solvents (due to Cl substituents)

Key Observations :

  • Alkyl Chain Impact: Longer heptyl chains in this compound increase hydrophobicity compared to shorter butyl or phenyl groups, making it suitable for applications requiring non-polar matrices (e.g., lubricants) .
  • Electron Effects : Chlorine atoms in Di-n-butylgermanium Dichloride enhance reactivity, enabling participation in nucleophilic substitutions, whereas this compound’s alkyl groups favor stability .
Diphenylgermane
  • Applications : Used as a reducing agent in organic synthesis due to Ge–H bond reactivity. Its aryl groups provide steric bulk, moderating reaction rates .
  • Biological Relevance: Limited direct data, but phenyl-substituted germanium compounds are less explored for medicinal use compared to alkyl derivatives .
Di-n-butylgermanium Dichloride
  • Reactivity : Chlorine atoms facilitate hydrolysis to form germanium oxides or serve as precursors for cross-coupling reactions.
  • Industrial Use : Intermediate in synthesizing germanium-based polymers and catalysts .
This compound
  • Its stability under thermal stress may suit high-temperature applications .

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